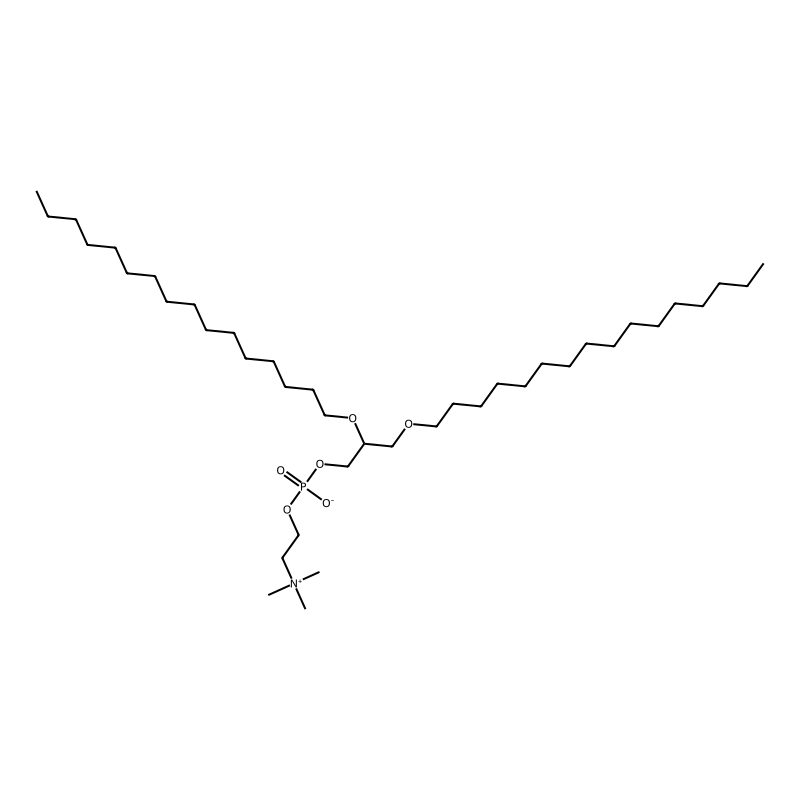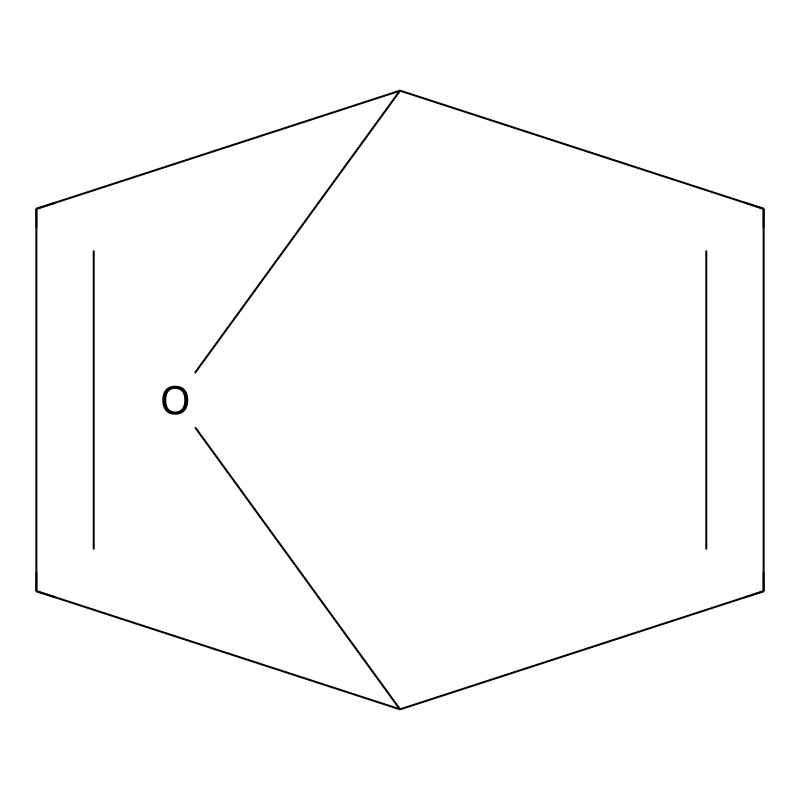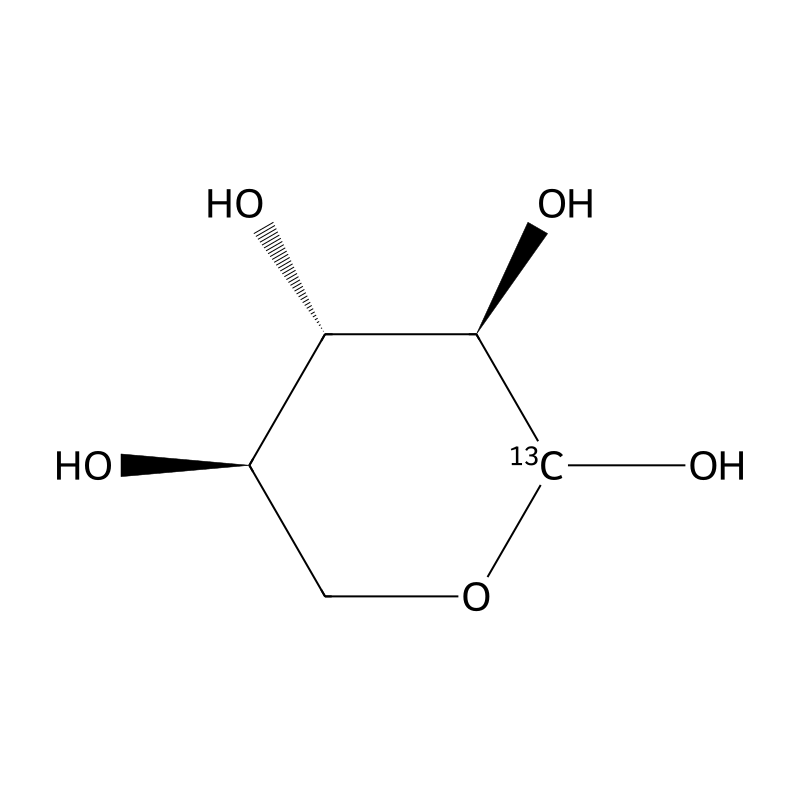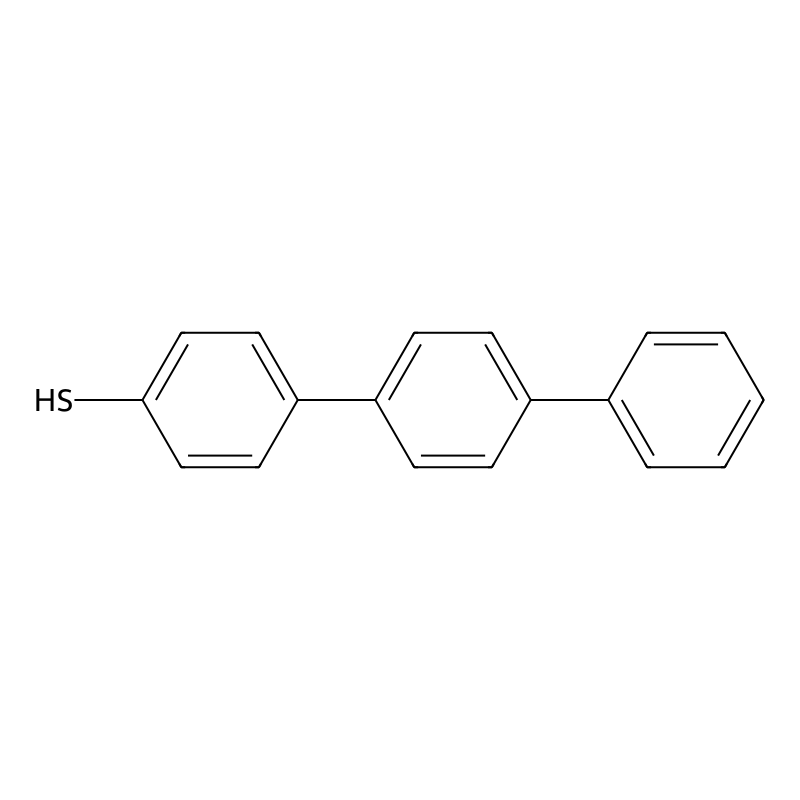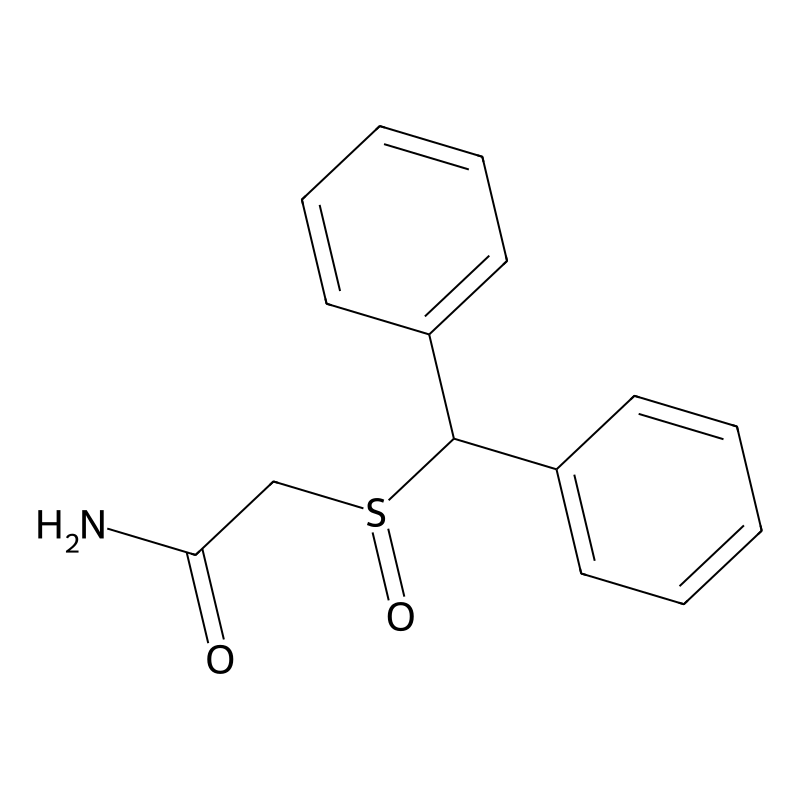(1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid
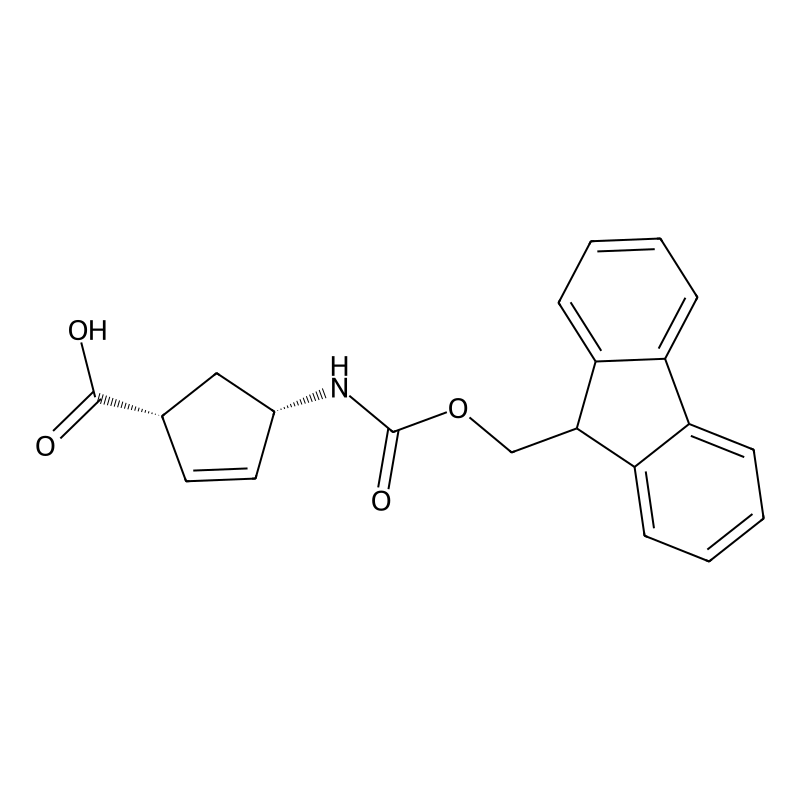
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Peptide Synthesis
- Fmoc (Fluorenylmethoxycarbonyl) protecting group: This compound serves as a key building block in peptide synthesis. The Fmoc group acts as a protecting group for the amine functionality during peptide chain assembly, ensuring selective attachment of subsequent amino acids. This specific protecting group allows for mild and efficient removal under basic conditions, making it a valuable tool in modern peptide synthesis protocols.
Solid-Phase Peptide Synthesis (SPPS)
- Monomer for SPPS: (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid finds particular application in solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique for the automated and efficient synthesis of peptides. This compound, linked to a solid support, acts as the starting point for the stepwise addition of amino acids to build the desired peptide sequence.
Asymmetric Catalysis
- Ligand precursor: This compound can be used as a precursor for the synthesis of chiral ligands for asymmetric catalysis. Chiral ligands play a crucial role in various asymmetric reactions, allowing for the selective production of one enantiomer over the other. By modifying the structure of this compound, researchers can create various chiral ligands with desired properties for specific catalytic applications.
The compound (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid is a complex organic molecule featuring a cyclopentene core with various functional groups. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The stereochemistry indicated by (1R,4S) suggests specific spatial arrangements of atoms that can influence the compound's reactivity and biological activity.
- Formation of Amide Bonds: The amino group in the structure can react with carboxylic acids to form amides, a common reaction in peptide synthesis.
- Decarboxylation Reactions: Under certain conditions, the carboxylic acid moiety may undergo decarboxylation, leading to the formation of cyclopentene derivatives.
- Nucleophilic Substitution: The fluorenylmethoxycarbonyl group can be removed under basic conditions, allowing for further functionalization of the amino group.
These reactions are essential for synthesizing derivatives and studying their biological activities.
Research indicates that compounds similar to (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid exhibit various biological activities, including:
- Anticancer Properties: Some derivatives have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Activity: Similar structures have been reported to possess antimicrobial properties against various pathogens.
- Enzyme Inhibition: The compound may interact with specific enzymes, affecting metabolic pathways and cellular functions.
The biological activities are likely influenced by the unique structural features of the compound.
The synthesis of (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid typically involves several steps:
- Preparation of Cyclopentene Derivative: Starting from readily available cyclopentene precursors.
- Fmoc Protection: The amino group is protected using fluorenylmethoxycarbonyl chloride in the presence of a base.
- Carboxylic Acid Formation: The carboxylic acid functionality is introduced through oxidation or carboxylation reactions.
- Final Deprotection: The Fmoc group can be removed under basic conditions to yield the free amino acid.
These methods ensure high yields and purity, essential for biological testing.
The applications of this compound span several fields:
- Pharmaceuticals: As a potential drug candidate due to its biological activity.
- Peptide Synthesis: Used as an intermediate in synthesizing peptides and proteins.
- Research Tools: Serves as a model compound for studying enzyme interactions and metabolic pathways.
Interaction studies are crucial for understanding how this compound affects biological systems. Techniques such as:
- High-throughput Screening: To identify potential targets and pathways influenced by the compound.
- Molecular Docking Studies: To predict binding affinities with various enzymes and receptors.
- In vitro Assays: To evaluate cytotoxicity and efficacy against specific cell lines.
These studies help elucidate the mechanisms underlying its biological activities.
Several compounds share structural similarities with (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1. Fmoc-Amino Acid | Contains Fmoc protecting group | Widely used in peptide synthesis |
| 2. Cyclopentene Derivative | Similar cyclopentene core | Potential for unique reactivity |
| 3. Fluorenylmethoxycarbonyl Amino Acid | Fmoc protection with amino acid | Enhanced stability during synthesis |
The uniqueness of (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid lies in its specific stereochemistry and combination of functional groups, which may contribute to distinct biological activities not observed in other similar compounds.
This detailed exploration highlights the significance of understanding complex organic compounds like (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid, paving the way for future research and applications in medicinal chemistry and biochemistry.




